4-Fluoroeticlopride

Description

4-Fluoroeticlopride is a fluorinated organic compound synthesized via a multi-step process involving nucleophilic substitution and coupling reactions. According to a European patent application (EP 4 374 877 A2), it is prepared by reacting 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxa-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide with 2-methyl-2-piperidinepropanol under controlled conditions . Key characteristics include:

- Molecular Weight: m/z 785 [M+H]⁺ (mass spectrometry).

- HPLC Retention Time: 1.30 minutes (SMD-TFA05 method).

- Synthetic Yield: 34% after purification via reverse-phase HPLC.

The compound’s structure features a spirocyclic core, fluorine substituents, and trifluoromethyl groups, which likely enhance its metabolic stability and binding affinity in pharmaceutical applications .

Properties

CAS No. |

140161-12-2 |

|---|---|

Molecular Formula |

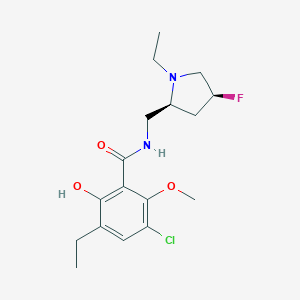

C17H24ClFN2O3 |

Molecular Weight |

358.8 g/mol |

IUPAC Name |

5-chloro-3-ethyl-N-[[(2S,4S)-1-ethyl-4-fluoropyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide |

InChI |

InChI=1S/C17H24ClFN2O3/c1-4-10-6-13(18)16(24-3)14(15(10)22)17(23)20-8-12-7-11(19)9-21(12)5-2/h6,11-12,22H,4-5,7-9H2,1-3H3,(H,20,23)/t11-,12-/m0/s1 |

InChI Key |

YTQYESASLXVXHN-RYUDHWBXSA-N |

SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NCC2CC(CN2CC)F)OC)Cl |

Isomeric SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2C[C@@H](CN2CC)F)OC)Cl |

Canonical SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NCC2CC(CN2CC)F)OC)Cl |

Other CAS No. |

140161-12-2 |

Synonyms |

3-chloro-5-ethyl-N-((1-ethyl-2-(4-fluoropyrrolidinyl))methyl)-6-hydroxy-2-methoxybenzamide 4-fluoroeticlopride |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues from Biopharmacule Speciality Chemicals

lists fluorinated and chlorinated pyrimidines/pyridines, which share functional groups with 4-Fluoroeticlopride. Key comparisons include:

| Compound Name | Substituents | Applications | Key Differences from this compound |

|---|---|---|---|

| 4-Chloro-5-fluoro-2-methylpyridine | Cl, F, CH₃ | Drug intermediates, agrochemicals | Lacks spirocyclic core; smaller molecular weight |

| 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine | Cl, F, OCH₂CH₃ | Catalysis, ligand synthesis | Methoxy group reduces lipophilicity |

| 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | Cl, fused pyrrole-pyrimidine system | Kinase inhibitors | Rigid bicyclic system vs. spirocyclic core |

Key Observations :

Trifluoromethyl-Containing Compounds

highlights 4-(trifluoromethyl)aniline derivatives, which share the trifluoromethyl motif with this compound:

| Compound Name | Substituents | Applications | Key Differences from this compound |

|---|---|---|---|

| 4-(Trifluoromethyl)aniline | CF₃, NH₂ | Leflunomide synthesis | Simpler structure; lacks heterocyclic complexity |

| 4-Aminobenzotrifluoride | CF₃, NH₂ | Polymer chemistry | No fluorine or spirocyclic elements |

Key Observations :

- Trifluoromethyl groups in both compound classes enhance electron-withdrawing effects, but this compound’s additional fluorine atoms likely improve polarity and solubility .

Critical Analysis of Functional Group Impact

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase binding precision compared to chlorine in analogues like 4-chloro-5-fluoro-2-methylpyridine .

- Trifluoromethyl vs. Methyl : The CF₃ group in this compound enhances lipophilicity and metabolic stability relative to methyl groups in simpler pyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.